Zirconium(IV)carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a compound of zirconium, a transition metal known for its high corrosion resistance and strength. Zirconium(IV) carbonate is used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium(IV) carbonate can be synthesized through several methods. One common method involves the reaction of zirconium oxychloride with ammonium carbonate. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of zirconium(IV) carbonate and ammonium chloride as a byproduct .
Industrial Production Methods
In industrial settings, zirconium(IV) carbonate is often produced using a wet oxidation process. This involves the reaction of zirconium salts with carbonates under controlled conditions to ensure high purity and yield . The process may include steps such as filtration, drying, and calcination to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium(IV) carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide (zirconia), a highly stable and refractory material.
Reduction: Under certain conditions, zirconium(IV) carbonate can be reduced to lower oxidation states of zirconium.
Substitution: It can participate in substitution reactions where carbonate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) carbonate include acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide). The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving zirconium(IV) carbonate include zirconium dioxide, zirconium hydroxide, and various zirconium salts depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) carbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which zirconium(IV) carbonate exerts its effects varies depending on the application. In catalysis, it acts as a Lewis acid, facilitating various organic transformations by stabilizing reaction intermediates . In biomedical applications, zirconium-based nanomaterials interact with biological molecules through surface adsorption and ion exchange, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium dioxide (zirconia): A highly stable and refractory material used in ceramics and coatings.
Zirconium oxychloride: Used as a precursor for other zirconium compounds and in water treatment.
Zirconium sulfate: Employed in tanning leather and as a chemical intermediate.
Uniqueness
Zirconium(IV) carbonate is unique due to its solubility in ammonium carbonate and organic acids, which allows for specific applications in catalysis and material synthesis. Its ability to form stable complexes with various ligands also makes it versatile in different chemical reactions .
Eigenschaften
Molekularformel |
CH16O10Zr3 |
---|---|
Molekulargewicht |
461.80 g/mol |
IUPAC-Name |
carbonic acid;zirconium;heptahydrate |
InChI |
InChI=1S/CH2O3.7H2O.3Zr/c2-1(3)4;;;;;;;;;;/h(H2,2,3,4);7*1H2;;; |
InChI-Schlüssel |
ATOBHHXNLBEYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)O.O.O.O.O.O.O.O.[Zr].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.